5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.:
Cat. No.: VC20461112
Molecular Formula: C13H9N5O4
Molecular Weight: 299.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9N5O4 |
|---|---|
| Molecular Weight | 299.24 g/mol |
| IUPAC Name | 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20) |
| Standard InChI Key | JVVGPGVAUOFYCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, reflects its core components:
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An isoindole-1,3-dione backbone (phthalimide) substituted at position 2 with a 2,6-dioxopiperidin-3-yl group.
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An azido group () at position 5 of the isoindole ring.
Key molecular identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.24 g/mol |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |
| InChI Key | JVVGPGVAUOFYCM-UHFFFAOYSA-N |
The azido group introduces unique reactivity, including potential for click chemistry applications, while the dioxopiperidine moiety is associated with biological interactions, such as binding to cereblon in ubiquitin ligase complexes .
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, its preparation likely involves multi-step organic transformations common to phthalimide derivatives:
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Formation of the Phthalimide Core: Nitration or azidation of a pre-functionalized phthalic anhydride precursor.
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Introduction of the Piperidine-2,6-dione Group: Condensation of 3-aminopiperidine-2,6-dione with the azido-substituted phthalimide intermediate .
A hypothetical route could involve:
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Step 1: Azidation of 5-nitroisoindoline-1,3-dione via nucleophilic substitution with sodium azide.
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Step 2: Reductive amination to attach the 2,6-dioxopiperidin-3-yl group, followed by cyclization.
Analytical Data
The compound’s structural verification relies on spectroscopic methods:
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IR Spectroscopy: Peaks at ~2100 cm (azide stretch), 1700–1750 cm (carbonyl groups).
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NMR: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 299.24 (M).
Research Prospects and Challenges
Unanswered Questions
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Stability in Biological Systems: How does the azido group affect pharmacokinetics (e.g., metabolic clearance)?
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Target Engagement: Does the compound bind cereblon or other targets implicated in immunomodulation?
Future Directions
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Click Chemistry Applications: Conjugation with alkynes for antibody-drug conjugates (ADCs).
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the azido and dioxopiperidine groups.
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